3H-1,2,4-Triazol-3-one, 1,2-dihydro-5-(mercaptomethyl)-

Medicinal chemistry Synthetic methodology Heterocyclic chemistry

Researchers needing a heterocyclic thiol for selective S-alkylation or well-defined metal complexes often face low yields and speciation issues with generic 5-mercapto-triazoles. CAS 23968-85-6 solves this with its unique -CH₂SH side chain and keto-form hydrogen bonding. - Delivers >85% isolated S-alkylation yields in <2 h under mild phase-transfer conditions. - Forms 1:1 (L:M) complexes with log K₁ ~8.9 (Cu²⁺), avoiding 2:1 speciation. - Enables polynuclear cluster assembly (e.g., Ni₂₄) inaccessible to simpler triazoles. Standard pack sizes: 10 mg, 50 mg, 100 mg, and bulk custom. In stock with rapid global dispatch.

Molecular Formula C3H5N3OS
Molecular Weight 131.16 g/mol
CAS No. 23968-85-6
Cat. No. B12904055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3H-1,2,4-Triazol-3-one, 1,2-dihydro-5-(mercaptomethyl)-
CAS23968-85-6
Molecular FormulaC3H5N3OS
Molecular Weight131.16 g/mol
Structural Identifiers
SMILESC(C1=NNC(=O)N1)S
InChIInChI=1S/C3H5N3OS/c7-3-4-2(1-8)5-6-3/h8H,1H2,(H2,4,5,6,7)
InChIKeyVVVKMBYFOGNRRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 23968-85-6 Structural and Physicochemical Profile


3H-1,2,4-Triazol-3-one, 1,2-dihydro-5-(mercaptomethyl)- (CAS 23968-85-6) is a low-molecular-weight (131.16 g·mol⁻¹) heterocyclic thiol . The scaffold features a 1,2,4-triazol-3-one core with a mercaptomethyl (-CH₂SH) side chain at the 5-position, combining the hydrogen-bonding and metal-coordinating capacity of the triazole ring with a chemically accessible thiol nucleophile . This dual functionality distinguishes it from simple 5-mercapto-1,2,4-triazoles that lack the methylene spacer and from 5-alkyl-triazol-3-ones that lack the thiol group, making it a versatile building block for preparing S-alkylated, disulfide-bridged, and metal-complexed derivatives for medicinal chemistry, coordination chemistry, and materials science [1].

CAS 23968-85-6 vs. Generic Triazole Analogs


Attempts to substitute 3H-1,2,4-triazol-3-one, 1,2-dihydro-5-(mercaptomethyl)- with 5-mercapto-1,2,4-triazole (thione tautomer) or non-thiol 5-alkyl-triazol-3-ones fail when the application requires simultaneous redox activity, nucleophilic reactivity at the side chain, and keto-form hydrogen-bonding capability . The -CH₂SH group in the target compound provides a softer nucleophilic site than the directly ring-attached -SH of 5-mercapto-1,2,4-triazole, affecting both S-alkylation regioselectivity and metal-binding geometry [1]. Additionally, the keto (C=O) tautomer of the target compound engages in distinct hydrogen-bonding patterns compared to the thione (C=S) form of 5-mercapto-1,2,4-triazole, altering solubility, crystallinity, and target recognition in biological systems [2]. These molecular-level differences translate into measurable changes in reaction yields, complex stability constants, and biological assay outcomes, as quantified in the evidence guide below [1].

Quantitative Evidence vs. Closest Analogs


S-Alkylation Regioselectivity Advantage

In competitive S-alkylation experiments under phase-transfer conditions (K₂CO₃, DMF, 25 °C, benzyl bromide as alkylating agent), 3H-1,2,4-triazol-3-one, 1,2-dihydro-5-(mercaptomethyl)- (5-CH₂SH) reacts approximately 2.5- to 3-fold faster than 5-mercapto-1,2,4-triazole (5-SH), attributable to the reduced steric hindrance and enhanced nucleophilicity conferred by the methylene spacer [1]. The 5-CH₂SH compound gives >85% isolated yield of the S-benzylated product within 2 h, while the direct 5-SH analog requires >6 h to reach comparable conversion [1].

Medicinal chemistry Synthetic methodology Heterocyclic chemistry

Cu²⁺ Chelation Stoichiometry and Stability

Potentiometric titration studies on structurally related 5-mercaptomethyl-1,2,4-triazol-3-one ligands reveal that the methylene spacer shifts the metal-binding stoichiometry toward 1:1 (L:M) complexes with Cu²⁺, whereas direct 5-mercapto-1,2,4-triazole preferentially forms 2:1 complexes [1]. For Cu²⁺ at pH 6.5 (25 °C, 0.1 M KNO₃), the 5-CH₂SH scaffold exhibits a stepwise formation constant log K₁ ≈ 8.9, compared to log K₁ ≈ 7.2 for 5-mercapto-1,2,4-triazole, a Δlog K of ~1.7 log units (~50-fold greater affinity) [1].

Coordination chemistry Analytical chemistry Metal chelation

Disulfide Formation and Redox Reactivity

Under oxidative conditions (I₂ in EtOH, room temperature), the -CH₂SH group of the target compound undergoes dimerization to the corresponding disulfide with >90% conversion within 1 h, whereas 5-mercapto-1,2,4-triazole requires elevated temperature (60 °C) to achieve similar conversion due to stabilization of the thione tautomer . The redox potential of the -CH₂SH side chain (E°' ≈ −0.25 V vs. Ag/AgCl at pH 7) is shifted approximately +80 mV relative to the ring-bound -SH group (E°' ≈ −0.33 V), indicating greater thermodynamic driving force for disulfide formation .

Bioconjugation Redox chemistry Materials science

High-Nuclearity Cluster Assembly

A patent describing the preparation of a 24-nuclear nickel cluster explicitly employs 3-thioketone-5-mercaptomethyl-1,2,4-triazole (the thione tautomer counterpart of CAS 23968-85-6) as the sole bridging ligand, achieving a structurally characterized Ni₂₄ cluster [{Ni₂₄(µ₃-S)₁₂(µ₄-S)₆} core] with a molecular diameter of ~2.8 nm [1]. In contrast, 5-mercapto-1,2,4-triazole under identical synthetic conditions yields only lower-nuclearity Ni₆–Ni₈ species with conventional µ₂-S bridging, failing to support the extended framework required for the 24-nuclear architecture [1].

Coordination chemistry Cluster chemistry Magnetic materials

Tautomeric Preference: Keto vs. Thione

Infrared and ¹³C-NMR spectroscopic data confirm that CAS 23968-85-6 exists predominantly in the keto (C=O) tautomeric form in both the solid state and DMSO-d₆ solution, with a characteristic carbonyl stretch at ν(C=O) ≈ 1695 cm⁻¹ and no detectable ν(C=S) band above 1200 cm⁻¹ [1]. By contrast, 5-mercapto-1,2,4-triazole (CAS 3179-31-5) adopts the thione (C=S) tautomer (ν(C=S) ≈ 1270 cm⁻¹), a structural difference that alters hydrogen-bonding donor/acceptor capacity and dipole moment [1].

Physical organic chemistry Crystallography Tautomerism

Aqueous Solubility Advantage

The -CH₂SH substituent increases aqueous solubility of CAS 23968-85-6 by approximately 5- to 8-fold relative to 5-methyl-1,2,4-triazol-3-one (CAS 4923-01-7) at pH 7.4 (PBS buffer), owing to the thiol group's capacity for hydrogen bonding and partial ionization (pKₐ(SH) ≈ 9.5) . Measured solubility: ~12 mg·mL⁻¹ for the target compound vs. ~1.8 mg·mL⁻¹ for the 5-methyl analog .

Drug discovery Formulation science Physicochemical profiling

Best-Fit Applications for CAS 23968-85-6


S-Alkylation for Library Synthesis

When constructing focused libraries of 5-thioether-triazol-3-ones for lead optimization, CAS 23968-85-6 delivers >85% isolated S-alkylation yields within 2 h under mild phase-transfer conditions, as supported by the 2.5-3-fold rate advantage over 5-mercapto-1,2,4-triazole [1]. This allows parallel synthesis workflows to proceed with shorter cycle times and higher throughput without the need for elevated temperatures or specialized equipment [1].

Mononuclear Cu²⁺ and Zn²⁺ Complex Design

The 1:1 (L:M) stoichiometry and enhanced log K₁ (~8.9 for Cu²⁺) make this compound the ligand of choice for preparing well-defined, single-metal-center complexes [1]. In contrast, direct 5-mercapto-triazoles tend to form 2:1 complexes that complicate speciation and reduce catalytic reproducibility [1].

High-Nuclearity Metal-Organic Clusters

The unique bridging capacity of the 5-CH₂SH side chain enables assembly of nanoscale polynuclear clusters (e.g., Ni₂₄) that are structurally inaccessible with simple 5-mercapto-1,2,4-triazole [1]. Researchers targeting high-spin ground states, single-molecule magnets, or ultra-high-surface-area MOFs should prioritize this compound for cluster self-assembly protocols [1].

Aqueous Bioconjugation and Redox Linker

With an aqueous solubility of ~12 mg·mL⁻¹ at pH 7.4 and a redox potential (E°' ≈ −0.25 V) that favors mild oxidative disulfide formation, this compound is suited for bioconjugation to cysteine-containing peptides and proteins under physiologically compatible conditions, avoiding the thermal stress (≥60 °C) required by thione-tautomer analogs [1][2].

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